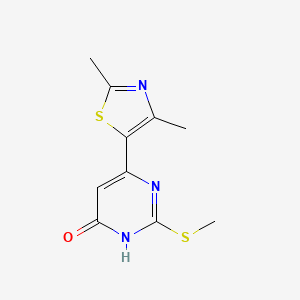

6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c1-5-9(16-6(2)11-5)7-4-8(14)13-10(12-7)15-3/h4H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNQYUOBQKGFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=CC(=O)NC(=N2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Chloro-2-(methylthio)pyrimidin-4(3H)-one as Key Intermediate

- The starting material 6-chloro-2-methylthiopyrimidin-4(3H)-one is typically prepared by chlorination of a pyrimidinone precursor using phosphoryl chloride (POCl3) under controlled temperature (85–95 °C) and in the presence of acid scavengers such as triethylamine, often without solvent.

- This intermediate serves as a substrate for further nucleophilic substitution at the 6-position.

Nucleophilic Substitution at the 6-Position with Thiazolyl Derivatives

- The 6-chloro group is displaced by nucleophiles such as 2,4-dimethylthiazol-5-yl amines or anilines under reflux conditions in solvents like n-butanol or DMF.

- For example, 6-(N-alkylanilino)-2-methylthiopyrimidin-4(3H)-ones were synthesized by refluxing 6-chloro-2-methylthiopyrimidin-4(3H)-one with appropriate N-alkyl anilines for 12–72 hours, yielding 55–83%.

- Similarly, nucleophilic substitution with thiazolyl amines can be performed under similar conditions to introduce the 2,4-dimethylthiazol-5-yl group at the 6-position.

Synthesis of the 2-(Methylthio) Substituent

- The 2-(methylthio) group is introduced by alkylation of 2-thioxo derivatives of pyrimidinones with methyl iodide in the presence of base (e.g., NaOH) at moderate temperatures (0–60 °C).

- For example, methylation of 2-thioxopyrimidin-4(3H)-ones with methyl iodide in aqueous ethanol or aqueous NaOH solutions at 60 °C for 2 hours yielded 2-(methylthio) derivatives in yields up to 87%.

Cyclization and Ring Closure Steps

- In some synthetic routes, cyclization to form the pyrimidinone ring is achieved by condensation of guanidine derivatives with malonate esters or related compounds, followed by chlorination and substitution steps.

- Nitrosative cyclization has also been reported for related compounds, involving treatment with sodium nitrite in acetic acid at low temperatures (10–15 °C) to form flavin analogues, which share structural similarities.

Purification and Yield Optimization

- Crude products are often purified by dissolving in alkaline solution followed by reprecipitation with dilute hydrochloric acid to remove side products and improve purity.

- Use of anilinium chloride salts as acid catalysts and careful control of reaction temperature (~170 °C) improves yields and reduces side product formation during amine substitution reactions.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of pyrimidinone | POCl3, triethylamine, 85–95 °C, solvent-free | Not specified | Formation of 6-chloro-2-methylthiopyrimidin-4-one |

| 2 | Nucleophilic substitution at C6 | 6-chloro-2-methylthiopyrimidin-4-one + thiazolyl amine, reflux in n-butanol or DMF, 12–72 h | 55–83 | Introduction of 6-(2,4-dimethylthiazol-5-yl) group |

| 3 | Methylation at C2 (thioxo to methylthio) | 2-thioxopyrimidin-4(3H)-ones + methyl iodide, NaOH, 0–60 °C, 2 h | 61–87 | Alkylation to form 2-(methylthio) substituent |

| 4 | Purification | Dissolution in alkaline solution, reprecipitation with 10% HCl | - | Removes side products, improves purity |

Research Findings and Optimization Notes

- The substitution of the 6-chloro group by thiazolyl amines is a well-established method with moderate to good yields, depending on the nucleophile and reaction conditions.

- The methylation of the 2-thioxo group to 2-(methylthio) is efficiently achieved with methyl iodide under basic conditions, providing high yields and purity.

- Use of acid catalysts such as anilinium chloride salts during amine substitution improves reaction efficiency but requires careful control to minimize side reactions.

- Purification by alkaline dissolution followed by acid reprecipitation is critical for obtaining analytically pure compounds.

Scientific Research Applications

Cancer Therapy

Research indicates that compounds similar to 6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one can inhibit cell proliferation by targeting CDK pathways. For instance, studies have demonstrated that derivatives of thiazole-pyrimidine compounds exhibit promising anticancer activity by selectively inhibiting CDK4 and CDK6 . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Biochemical Studies

The biochemical characterization of this compound has shown that it binds effectively to the active sites of various kinases. For example, research has highlighted its selectivity for MPS1 (Monopolar Spindle 1), a kinase involved in the spindle assembly checkpoint during mitosis. The introduction of specific substituents on the pyrimidine core has been found to enhance metabolic stability and selectivity against off-target kinases like CDK2, making it a valuable candidate for further development .

Case Studies

Mechanism of Action

The mechanism by which 6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues in the Pyrimidin-4(3H)-one Family

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Research Findings and Implications

- Lipophilicity and Bioavailability: The methylthio group in the target compound improves membrane permeability compared to hydroxyl or amino-substituted analogs (e.g., 5,6-diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one in ) .

- Thermodynamic Stability : The thiazole ring’s planarity may stabilize the compound in hydrophobic binding pockets, as seen in E6/p53 inhibitors () .

- Synthetic Challenges : Derivatives with fused heterocycles (e.g., benzo-thiadiazole in ) require multi-step syntheses, whereas simpler analogs (e.g., 5-methyl-2-(methylthio)pyrimidin-4(3H)-one) are more scalable .

Biological Activity

6-(2,4-Dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one is a thiazole derivative that has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and results from relevant studies.

- Molecular Formula : C₁₀H₁₁N₃OS₂

- Molecular Weight : 253.3 g/mol

- CAS Number : 2097967-50-3

Synthesis

The synthesis of this compound typically involves the condensation of 2,4-dimethylthiazole-5-carbaldehyde with thiourea under acidic conditions. Common solvents include ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Anticancer Activity : Studies have indicated its effectiveness in inhibiting cell proliferation in various cancer cell lines, making it a candidate for further drug development .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, potentially modulating signal transduction pathways.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound binds to the active sites of certain enzymes, inhibiting their activity and preventing substrate access. This action can disrupt normal cellular functions and lead to apoptosis in cancer cells.

- Signal Transduction Modulation : By interacting with cellular receptors, it may influence various signaling pathways that regulate cell growth and survival.

Anticancer Activity

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines including gastric (SGC-7901), lung (A549), and liver (HepG2) cancers. The results indicated significant growth inhibition at concentrations as low as 40 µg/mL, with some derivatives showing over 75% inhibition compared to controls like 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µg/mL) | % Growth Inhibition |

|---|---|---|---|

| This compound | SGC-7901 | 12.0 ± 1.5 | 80% |

| This compound | A549 | 15.0 ± 0.8 | 78% |

| This compound | HepG2 | 10.0 ± 0.5 | 85% |

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antibacterial and antifungal activities when tested against various strains using agar diffusion methods. The results suggest that it could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal pathogens .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the thiazole and pyrimidine rings can significantly alter potency and selectivity against different biological targets. Research indicates that specific substitutions enhance enzyme binding affinity and improve overall efficacy against cancer cell lines .

Q & A

Q. What synthetic strategies are effective for preparing 6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. A common approach includes refluxing precursors (e.g., thiazole derivatives and pyrimidinone intermediates) in ethanol or DMF/EtOH mixtures under controlled temperatures (60–100°C). Critical steps include optimizing solvent polarity, reaction time, and stoichiometric ratios of reagents like POCl₃ for phosphorylation or thiomethylation agents . Yield optimization requires monitoring by TLC/HPLC and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are prioritized for characterizing structural integrity, and what key spectral markers should researchers analyze?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., methylthio groups at C2 and thiazole at C6). Key markers include:

- ¹H NMR : Methyl singlet (~δ 2.5 ppm for SCH₃) and thiazole proton splitting.

- ¹³C NMR : Carbonyl (C4=O) at ~165–170 ppm and thiazole C-S resonance.

Infrared (IR) spectroscopy identifies C=O stretching (~1680 cm⁻¹) and thioether bonds. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity in thiazole-pyrimidinone hybrids?

- Methodological Answer : Standard assays include:

- Anticancer Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria. Controls should include vehicle (DMSO) and reference drugs (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across structurally similar derivatives?

- Methodological Answer : Molecular docking and molecular dynamics simulations can predict binding affinities to targets (e.g., kinases), explaining variations in activity. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents (e.g., methylthio vs. phenyl groups) influencing potency. Validate predictions with in vitro mutagenesis or competitive binding assays .

Q. What strategies enhance target selectivity when modifying thiazole and pyrimidinone moieties?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiazole to improve enzyme active-site interactions.

- Scaffold Hybridization : Fuse with coumarin or tetrazole rings (see ) to exploit π-π stacking or hydrogen bonding.

- Isosteric Replacement : Replace SCH₃ with selenomethyl or alkoxy groups to modulate lipophilicity and binding kinetics .

Q. How should researchers address discrepancies in synthetic yields reported for pyrimidinone derivatives?

- Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). Use HPLC-MS to identify by-products (e.g., oxidation of SCH₃ to SO₂CH₃). Compare yields under inert (N₂) vs. ambient conditions to assess air sensitivity. Cross-reference synthetic protocols from and to identify critical deviations .

Q. What advanced techniques elucidate the three-dimensional conformation and reactivity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions.

- DFT Calculations : Predict reactive sites (e.g., nucleophilic C5 of pyrimidinone) for functionalization.

- Kinetic Studies : Monitor reactions via stopped-flow UV-Vis to determine rate constants for hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.